![molecular formula C10H16N2 B1593582 N1,N1-Diethylbenzene-1,3-diamine CAS No. 26513-20-2](/img/structure/B1593582.png)
N1,N1-Diethylbenzene-1,3-diamine
Overview
Description
“N1,N1-Diethylbenzene-1,3-diamine” is a chemical compound with the molecular formula C10H16N2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 1,3-diamines, such as “this compound”, is a significant area in synthetic organic chemistry. These compounds serve as important motifs in natural products and building blocks in synthetic organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two amine groups attached at the 1 and 3 positions . The amine groups are further substituted with ethyl groups .Scientific Research Applications
Anticancer Applications
- N1, N11-Diethylnorspermine, a derivative of N1,N1-Diethylbenzene-1,3-diamine, shows potential as a new anticancer drug. A study by Hicks and Huang (1997) synthesized this compound with carbon-14, creating a symmetrical diamide which was reduced and deprotected to produce the tetrahydrobromide salt of the drug (Hicks & Huang, 1997).
Anti-Inflammatory Properties
- N1-Benzyl-4-methylbenzene-1,2-diamine, another derivative, inhibits nitric oxide production in macrophages and shows potential in treating NO-associated inflammatory diseases. This compound down-regulates inducible nitric oxide synthase (iNOS) expression at the transcription level and inhibits nuclear translocation of nuclear factor-kappaB (NF-kappaB) (Shin et al., 2005).
Material Science and Polymer Chemistry
- Derivatives of this compound are used in synthesizing redox-active polyimides with potential as hole transporting materials in organic light emitting diodes (OLEDs). For instance, a study by Iqbal et al. (2016) synthesized novel redox-active polyimides bearing unsymmetrical and noncoplanar carbazole units from a novel diamine monomer (Iqbal et al., 2016).
- Additionally, N1,N4-didodecyl-N1,N4-diphenylbenzene-1,4-diamine-based polysquaraines were synthesized and tested in OLED devices, showing promise for white emission applications (Garbay et al., 2018).
Spectroscopy and Molecular Analysis
- The compound and its variants have been studied using techniques like supersonic molecular jet spectroscopy, offering insights into the conformational behaviors of the ethyl groups in diethylbenzenes (Breen et al., 1987).
- Nuclear magnetic resonance spectroscopy has also been used to analyze related alkylene-substituted diethylamines, providing detailed insights into the chemical structure and properties (Freifelder et al., 1967).
Miscellaneous Applications
- A novel electrochromic polymer containing derivatives of this compound demonstrated various color changes under different potentials, showing potential in electrochromic applications (Ouyang et al., 2011).
- In corrosion science, Schiff base derivatives of this compound have been studied for their efficiency as corrosion inhibitors in acidic environments (Nor Hashim et al., 2012).
properties
IUPAC Name |
3-N,3-N-diethylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-12(4-2)10-7-5-6-9(11)8-10/h5-8H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSNHOUZAIGMAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303576 | |
Record name | N1,N1-Diethylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26513-20-2 | |
Record name | 26513-20-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N1,N1-Diethylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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